4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID
Description
4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID is an organic compound that features both a nitro group and a carboxylic acid group
Properties
IUPAC Name |
4-methyl-3-[(4-nitrophenyl)carbamoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-2-3-10(14(19)20)8-13(9)17-15(21)16-11-4-6-12(7-5-11)18(22)23/h2-8H,1H3,(H,19,20)(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXSPXWITCNZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the following steps:
Amidation: The formation of the amide bond involves reacting the nitro-substituted aromatic compound with an amine, such as 4-nitroaniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens can be introduced.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Electrophiles: Halogens such as chlorine or bromine for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Reduction: 4-methyl-3-({[(4-aminophenyl)amino]carbonyl}amino)benzoic acid.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 4-methyl-3-aminobenzoic acid and 4-nitroaniline.
Scientific Research Applications
4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitrobenzoic acid: Similar structure but lacks the amide bond.
4-nitroaniline: Contains the nitro group and amine group but lacks the carboxylic acid group.
4-methylbenzoic acid: Contains the methyl and carboxylic acid groups but lacks the nitro and amide groups.
Uniqueness
4-METHYL-3-{[(4-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to the presence of both the nitro group and the amide bond, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
